

4-Butoxy-2-methylphenylboronic acid chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest	
Compound Name:	4-Butoxy-2-methylphenylboronic acid
Cat. No.:	B1286883

[Get Quote](#)

An In-depth Technical Guide to **4-Butoxy-2-methylphenylboronic Acid**

Introduction

4-Butoxy-2-methylphenylboronic acid is a synthetic, organic building block belonging to the family of arylboronic acids. Its structural features—a substituted phenyl ring appended with a boronic acid moiety—make it a valuable reagent in modern organic synthesis. Phenylboronic acids are cornerstone reagents in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a powerful method for constructing carbon-carbon bonds. The presence of the butoxy and methyl groups on the phenyl ring allows for the introduction of this specific substituted aryl motif into more complex molecules, making it a compound of significant interest to researchers in medicinal chemistry and materials science for the synthesis of novel therapeutic agents and functional materials.

Chemical and Physical Properties

The fundamental chemical and physical properties of **4-Butoxy-2-methylphenylboronic acid** are summarized below. These properties are essential for its handling, storage, and application in chemical reactions.

Property	Value	Reference(s)
IUPAC Name	(4-Butoxy-2-methylphenyl)boronic acid	[1]
Synonyms	4-n-Butoxy-2-methylphenylboronic acid	[1] [2]
CAS Number	845551-43-1, 2377610-35-8	[1] [2] [3]
Molecular Formula	C ₁₁ H ₁₇ BO ₃	[1] [3]
Molecular Weight	208.06 g/mol	[4]
Appearance	Crystalline Powder (inferred from related compounds)	[5]
Melting Point	123-128 °C	[2]
Boiling Point	362.8 °C at 760 mmHg	[2]
Density	1.06 g/cm ³	[2]
Flash Point	173.2 °C	[2]
Solubility	Slightly soluble in DMSO and Methanol (inferred from related compounds)	[5]

Experimental Protocols

Detailed methodologies for the synthesis, purification, and application of arylboronic acids are critical for successful and reproducible experimental outcomes.

General Synthesis of Arylboronic Acids

The synthesis of **4-Butoxy-2-methylphenylboronic acid**, while not explicitly detailed in the provided search results, can be accomplished via a well-established general procedure for arylboronic acids. The process typically involves the formation of an organometallic intermediate from the corresponding aryl halide, followed by reaction with a borate ester and subsequent acidic hydrolysis.

Workflow for Arylboronic Acid Synthesis



[Click to download full resolution via product page](#)

A generalized workflow for the synthesis of arylboronic acids.

Methodology:

- **Grignard Reagent Formation:** To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings are added. A solution of 1-bromo-4-butoxy-2-methylbenzene in an anhydrous ether solvent (like THF or diethyl ether) is added dropwise. The reaction is initiated, if necessary, and stirred until the magnesium is consumed to form the Grignard reagent.
- **Borylation:** The flask is cooled to a low temperature (typically -78 °C). A trialkyl borate, such as trimethyl borate, dissolved in anhydrous THF is added slowly to the Grignard reagent. The reaction mixture is allowed to warm to room temperature and stirred overnight.
- **Hydrolysis:** The reaction is quenched by the slow addition of an aqueous acid solution (e.g., 1 M HCl) at 0 °C.
- **Extraction and Isolation:** The product is extracted from the aqueous layer using an organic solvent like ethyl acetate. The combined organic layers are washed, dried over an anhydrous salt (e.g., MgSO₄), filtered, and concentrated under reduced pressure to yield the crude boronic acid, which can then be purified.

Purification by Recrystallization

Arylboronic acids often exist in equilibrium with their cyclic anhydride trimers, known as boroxines. Boroximes can be less reactive in cross-coupling reactions. Therefore, a purification step is crucial to ensure high reactivity.^[6]

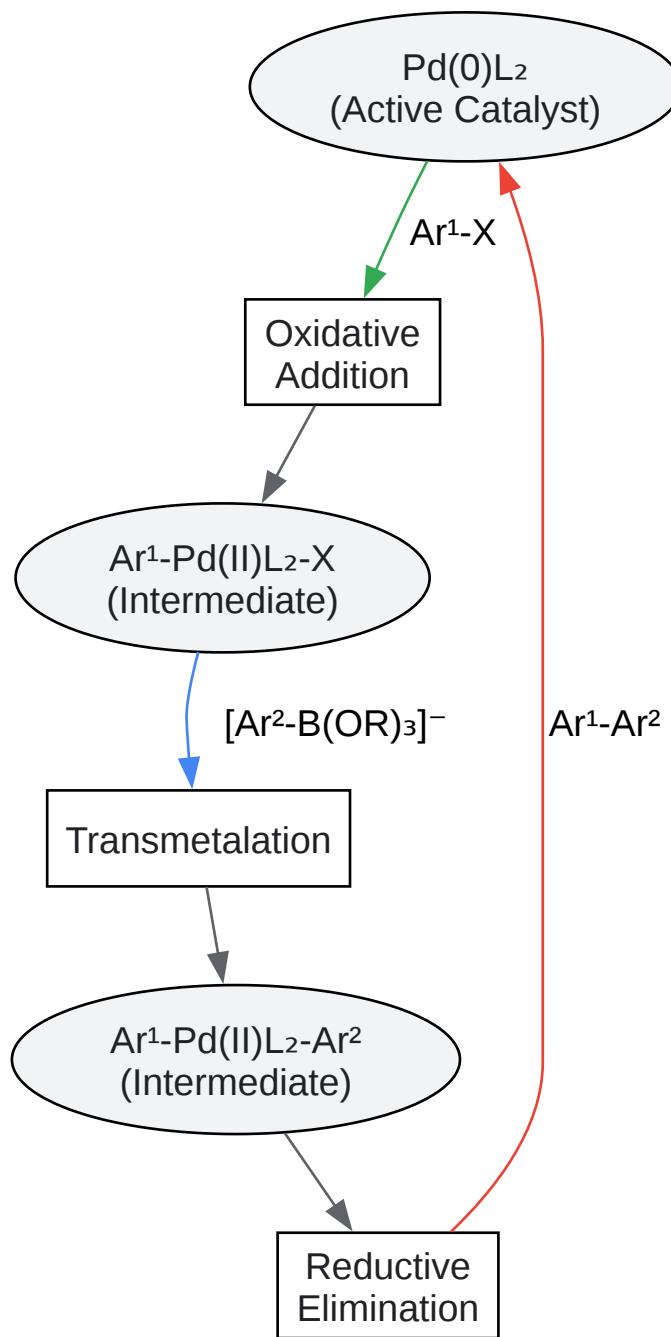
Methodology:

- The crude arylboronic acid is dissolved in a minimal amount of hot water.[\[6\]](#)
- The solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization.
- The resulting crystals are collected by vacuum filtration, washed with cold water, and dried under vacuum to yield the purified arylboronic acid.[\[6\]](#)

Application in Suzuki-Miyaura Cross-Coupling

4-Butoxy-2-methylphenylboronic acid is an ideal coupling partner in Suzuki-Miyaura reactions to form biaryl compounds.

Catalytic Cycle of the Suzuki-Miyaura Coupling



[Click to download full resolution via product page](#)

The key steps of the Suzuki-Miyaura cross-coupling catalytic cycle.

Methodology:

- To a reaction vessel, add the aryl halide ($\text{Ar}^1\text{-X}$), **4-Butoxy-2-methylphenylboronic acid** ($\text{Ar}^2\text{-B(OH)}_2$; 1.2-2.0 equivalents), a palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 1-5 mol%), and a

base (e.g., K_2CO_3 or Cs_2CO_3 , 2-3 equivalents).[\[6\]](#)

- The vessel is evacuated and backfilled with an inert gas.
- A suitable solvent system (e.g., toluene/water, dioxane/water) is added.
- The mixture is heated (e.g., 80-110 °C) with stirring for several hours until the reaction is complete (monitored by TLC or GC-MS).
- After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The organic phase is washed, dried, and concentrated.
- The crude product is purified by flash column chromatography to yield the desired biaryl product (Ar^1-Ar^2).

Safety and Handling

Based on safety data for similar phenylboronic acids, **4-Butoxy-2-methylphenylboronic acid** should be handled with appropriate care.

- Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat.[\[7\]](#)[\[8\]](#)
- Handling: Avoid breathing dust. Use only in a well-ventilated area or in a fume hood.[\[8\]](#)[\[9\]](#) Wash hands thoroughly after handling.[\[7\]](#)
- Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[\[10\]](#) Store away from incompatible materials such as strong oxidizing agents.[\[9\]](#)
- First Aid: In case of skin contact, wash off with plenty of soap and water.[\[10\]](#) For eye contact, rinse cautiously with water for several minutes.[\[7\]](#) If inhaled, move the person to fresh air.[\[8\]](#) If swallowed, rinse the mouth and seek medical advice.[\[10\]](#)

Applications

The primary application of **4-Butoxy-2-methylphenylboronic acid** is as a building block in organic synthesis. Its utility in Suzuki-Miyaura coupling reactions allows for the efficient

synthesis of complex molecules with the specific 4-butoxy-2-methylphenyl moiety. This is particularly relevant in:

- Drug Discovery: Introducing this substituted aryl group can modulate the pharmacological properties of a lead compound, such as its potency, selectivity, or pharmacokinetic profile.
- Materials Science: Incorporation into polymers or organic electronic materials can influence their physical and photophysical properties.
- Agrochemicals: Used in the synthesis of new pesticides and herbicides.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. parchem.com [parchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. 2abiotech.net [2abiotech.net]
- 4. (4-Isobutoxy-2-methylphenyl)boronic acid | C11H17BO3 | CID 83140010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Tolylboronic acid | 5720-05-8 [chemicalbook.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. tcichemicals.com [tcichemicals.com]
- 8. fishersci.com [fishersci.com]
- 9. aksci.com [aksci.com]
- 10. keyorganics.net [keyorganics.net]
- To cite this document: BenchChem. [4-Butoxy-2-methylphenylboronic acid chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1286883#4-butoxy-2-methylphenylboronic-acid-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com